![molecular formula C22H23N3O3 B6540236 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide CAS No. 1021266-27-2](/img/structure/B6540236.png)
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its ability to increase lipophilicity and thus improve bioavailability .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to say how this compound would react. Benzamides are generally quite stable, but can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Benzamides are generally solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación
Sweetener and Flavor Enhancer
- Advantame , the methyl ester of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide, is a non-nutritive artificial sweetener. Here are some key points:
- Metabolism : In rats, dogs, and humans, advantame is primarily excreted in feces (>80% in each species) and minimally in urine. The main metabolite is ANS9801-acid, with other minor metabolites detected .
Benzimidazole Derivatives
- The compound’s structure contains a benzimidazole nucleus. Benzimidazole derivatives have diverse applications, including as anthelmintic drugs (e.g., Albendazole, Mebendazole), proton pump inhibitors (e.g., Omeprazole, Lansoprazole), and antifungal agents (e.g., Thiabendazole) .
Synthetic Methodology
- Researchers have explored novel synthetic methods to prepare derivatives of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide. For instance, 7-methylcoumarin has been used as a raw material in this context .
Mutagenic Assessment
- Studies have assessed the mutagenic activity of advantame. In vitro and in vivo evaluations contribute to understanding its safety profile .
Mecanismo De Acción
Target of Action
VU0637232-1, also known as N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide, is a complex chemical compound. The primary targets of this compound are yet to be definitively identified .
Mode of Action
It is believed to interact with its targets, leading to a series of biochemical reactions .
Biochemical Pathways
It is known that compounds of similar structure can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular level, including changes in gene expression, cell signaling, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like VU0637232-1. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Propiedades
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-4-6-18(7-5-16)22(27)23-14-3-15-25-21(26)13-12-20(24-25)17-8-10-19(28-2)11-9-17/h4-13H,3,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRFQSLWNREKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.